Furanodienon
Overview
Description
Furanodienon is a furanosesquiterpenoid belonging to the class of furanogermacranes. This compound is typically isolated from several species of Curcuma and Commiphora. It is known for its bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Mechanism of Action
Target of Action
Furanodienone primarily targets cancer cells, inducing apoptosis . The exact molecular targets of Furanodienone are still under investigation.
Mode of Action
Furanodienone interacts with its targets by inducing apoptosis, a process of programmed cell death . It increases the activity of caspase-9 and -3, key enzymes involved in the initiation and execution of apoptosis .
Biochemical Pathways
Furanodienone affects the apoptosis pathway. It increases the apoptotic rates in RKO cells, a colorectal cancer cell line . The compound also shows a relative minor effect on the activity of caspase-8 in RKO and HT-29 cells, another colorectal cancer cell line .
Result of Action
Furanodienone’s action results in the induction of apoptosis in cancer cells, leading to a decrease in cell proliferation . In vitro studies have shown that Furanodienone significantly inhibits the proliferation of various cancer cell lines, including RKO, sw480, HT-29, sw620, and LoVo .
Biochemical Analysis
Biochemical Properties
Furanodienone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Furanodienone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, Furanodienone interacts with nuclear factor-kappa B (NF-κB), a protein complex that regulates DNA transcription and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and cellular responses.
Cellular Effects
Furanodienone exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, key enzymes in the apoptotic pathway . Furthermore, Furanodienone influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating the activity of transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of Furanodienone involves several key interactions at the molecular level. Furanodienone binds to the active sites of enzymes like COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, Furanodienone interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . These interactions result in the downregulation of inflammatory pathways and the induction of apoptosis in cancer cells . Furthermore, Furanodienone has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furanodienone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to Furanodienone can lead to the accumulation of oxidative stress and subsequent cellular damage . In in vitro studies, Furanodienone has been shown to induce apoptosis in cancer cells within 24 to 48 hours of treatment . Long-term exposure to Furanodienone in in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects .
Dosage Effects in Animal Models
The effects of Furanodienone vary with different dosages in animal models. At low doses, Furanodienone exhibits anti-inflammatory and antioxidant properties, reducing the levels of pro-inflammatory cytokines and oxidative stress markers . At higher doses, Furanodienone can induce cytotoxic effects, leading to cell death and tissue damage . In animal models, Furanodienone has been shown to inhibit tumor growth and metastasis at therapeutic doses, while higher doses may result in adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
Furanodienone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism in the liver, where it is oxidized and conjugated to form more water-soluble metabolites . These metabolites are then excreted through the urine and bile . Furanodienone also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . This modulation can lead to changes in metabolite levels and energy production within cells .
Transport and Distribution
Furanodienone is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, Furanodienone interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, Furanodienone can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The distribution of Furanodienone within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of Furanodienone plays a crucial role in its activity and function. Furanodienone is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors like NF-κB . Additionally, Furanodienone has been observed to accumulate in the mitochondria, leading to the generation of ROS and induction of apoptosis . The subcellular localization of Furanodienone is influenced by factors such as targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furanodienon can be synthesized through various chemical reactions involving the cyclization of specific precursor molecules. The synthetic routes often involve the use of organic solvents and catalysts to facilitate the formation of the furan ring structure.
Industrial Production Methods: Industrial production of this compound generally involves the extraction from natural sources such as the rhizomes of Curcuma species. The extraction process typically uses solvents like ethanol, supercritical fluids, and dichloromethane. The extracted compound is then purified through processes such as chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Furanodienon undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anticancer properties, particularly against lung and breast cancer cells. .
Industry: Utilized in the formulation of pharmaceuticals and as a natural product in traditional medicine
Comparison with Similar Compounds
Furanodienon is unique among furanosesquiterpenoids due to its specific bioactive properties. Similar compounds include:
Beta-elemene: Known for its anticancer properties.
Curdione: Exhibits anti-inflammatory and anticancer activities.
Germacrone: Studied for its antimicrobial and anticancer effects
These compounds share some biological activities with this compound but differ in their molecular structures and specific mechanisms of action.
Properties
CAS No. |
24268-41-5 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one |
InChI |
InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6+ |
InChI Key |
XVOHELPNOXGRBQ-IKVLVDHLSA-N |
Isomeric SMILES |
C/C/1=C/C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C |
SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |
Canonical SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |
melting_point |
89.5 - 90.5 °C |
physical_description |
Solid |
Synonyms |
furanodienone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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